molecular formula C13H10ClNO3 B6391865 2-(2-Chloro-5-methoxyphenyl)pyridine-3-carboxylic acid CAS No. 1261980-09-9

2-(2-Chloro-5-methoxyphenyl)pyridine-3-carboxylic acid

Cat. No.: B6391865
CAS No.: 1261980-09-9
M. Wt: 263.67 g/mol
InChI Key: OYCOJTFSLIFSLJ-UHFFFAOYSA-N
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Description

2-(2-Chloro-5-methoxyphenyl)pyridine-3-carboxylic acid is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyridine ring substituted with a carboxylic acid group at the third position and a 2-chloro-5-methoxyphenyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-5-methoxyphenyl)pyridine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid derivative of 2-chloro-5-methoxyphenyl with a halogenated pyridine derivative. The reaction conditions often include the use of a base such as potassium carbonate in a solvent like dimethylformamide or tetrahydrofuran, under an inert atmosphere .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-5-methoxyphenyl)pyridine-3-carboxylic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state.

    Coupling Reactions: The compound can participate in further coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Substitution Reactions: Products include derivatives where the chloro group is replaced by other functional groups.

    Oxidation and Reduction Reactions: Products include alcohols, aldehydes, or ketones, depending on the specific reaction conditions.

Scientific Research Applications

2-(2-Chloro-5-methoxyphenyl)pyridine-3-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties.

    Biological Studies: It can be used as a probe or ligand in studies involving biological targets.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-5-methoxyphenyl)pyridine-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-methoxypyridine: A simpler compound with similar structural features but lacking the carboxylic acid group.

    2-Chloro-5-(chloromethyl)pyridine: Another related compound with a different substitution pattern on the pyridine ring.

Uniqueness

2-(2-Chloro-5-methoxyphenyl)pyridine-3-carboxylic acid is unique due to the presence of both the 2-chloro-5-methoxyphenyl group and the carboxylic acid group on the pyridine ring

Properties

IUPAC Name

2-(2-chloro-5-methoxyphenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO3/c1-18-8-4-5-11(14)10(7-8)12-9(13(16)17)3-2-6-15-12/h2-7H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYCOJTFSLIFSLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Cl)C2=C(C=CC=N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60687917
Record name 2-(2-Chloro-5-methoxyphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60687917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261980-09-9
Record name 2-(2-Chloro-5-methoxyphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60687917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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